3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position, a phenoxymethyl group at the 5-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with formaldehyde and phenol in the presence of a base to form the desired pyrazole derivative. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives.
Scientific Research Applications
3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The phenoxymethyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-(phenoxymethyl)-2-furoic acid
- 1-phenyl-3-methyl-5-pyrazolone
- 3-methyl-5-amino-pyrazoles
Uniqueness
3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-Methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article aims to explore its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by its unique substitution pattern, which enhances its interaction with biological targets. The phenoxymethyl group increases binding affinity through hydrophobic interactions, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions with enzymes and receptors.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of D-amino acid oxidase (DAO). DAO is involved in the metabolism of D-amino acids, and its inhibition can lead to reduced oxidative stress in cells. Studies have shown that this compound effectively inhibits DAO activity, contributing to its protective effects against cellular damage.
Cellular Effects
The compound has demonstrated significant effects on various cell types, influencing cell signaling pathways and gene expression. Notably, it has been observed to protect against oxidative stress, which is crucial for maintaining cellular homeostasis. This protective effect is particularly important in conditions characterized by elevated oxidative stress, such as neurodegenerative diseases .
The mechanism by which this compound exerts its effects involves specific interactions with molecular targets. The binding to DAO prevents the enzyme's activity, leading to altered metabolic pathways that reduce the production of reactive oxygen species (ROS). This inhibition not only protects cells from damage but also modulates various cellular processes.
Case Studies
Recent studies have highlighted the compound's potential therapeutic applications:
- Neuroprotective Effects : In animal models, administration of this compound showed a significant reduction in markers of oxidative stress in brain tissues. This suggests its potential use in treating neurodegenerative disorders where oxidative damage is prevalent .
- Antinociceptive Properties : Research has indicated that this compound may possess analgesic properties. In formalin-induced pain models, it demonstrated a reduction in pain responses, suggesting possible applications in pain management .
Data Tables
Biological Activity | Mechanism | Observations |
---|---|---|
Inhibition of D-amino acid oxidase | Binding to DAO | Reduced oxidative stress in cellular models |
Neuroprotection | Modulation of ROS production | Decreased markers of oxidative damage |
Antinociceptive effects | Interaction with pain pathways | Significant reduction in pain responses |
Properties
IUPAC Name |
5-methyl-3-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(12(15)16)10(14-13-8)7-17-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHBAIGMHZEEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)COC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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